molecular formula C10H11FO2Se B12541735 Acetic acid, fluoro(phenylseleno)-, ethyl ester CAS No. 142753-36-4

Acetic acid, fluoro(phenylseleno)-, ethyl ester

Cat. No.: B12541735
CAS No.: 142753-36-4
M. Wt: 261.16 g/mol
InChI Key: FZYBWMXKVXJXFL-UHFFFAOYSA-N
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Description

The phenylseleno moiety introduces unique reactivity due to selenium's polarizability and nucleophilic properties, distinguishing it from sulfur or oxygen analogs. This compound is likely synthesized via esterification of (phenylseleno)acetic acid derivatives, as evidenced by the preparation of (phenylseleno)acetyl chloride intermediates . Potential applications include use in organic synthesis as a selenylation agent or in medicinal chemistry, given selenium's role in redox biology.

Properties

CAS No.

142753-36-4

Molecular Formula

C10H11FO2Se

Molecular Weight

261.16 g/mol

IUPAC Name

ethyl 2-fluoro-2-phenylselanylacetate

InChI

InChI=1S/C10H11FO2Se/c1-2-13-10(12)9(11)14-8-6-4-3-5-7-8/h3-7,9H,2H2,1H3

InChI Key

FZYBWMXKVXJXFL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(F)[Se]C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthesis via Fluorinated Phenylselenoacetic Acid

A two-step approach involves first preparing fluoro(phenylseleno)acetic acid, followed by esterification with ethanol.

Step 1: Selenylation of Fluoroacetic Acid
Phenylselenol (PhSeH) reacts with α-fluoroacetic acid derivatives under basic conditions. For example:
$$ \text{PhSeH} + \text{FCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N}} \text{PhSeCH}_2\text{COF} $$
This method mirrors the selenylation strategies used in synthesizing phenylselenoacetates.

Step 2: Esterification with Ethanol
The resultant acid is esterified using ethanol in the presence of concentrated sulfuric acid or p-toluenesulfonic acid (PTSA):
$$ \text{PhSeCH}2\text{COF} + \text{EtOH} \xrightarrow{\text{H}2\text{SO}4} \text{PhSeCH}2\text{COOEt} + \text{HF} $$
Yields for analogous esterifications typically range from 70–85% under reflux conditions.

Fluorination of Phenylselenoacetic Acid Ethyl Ester

Electrophilic Fluorination

Electrophilic fluorinating agents such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI) introduce fluorine at the α-position of phenylselenoacetic acid ethyl ester:
$$ \text{PhSeCH}2\text{COOEt} + \text{Selectfluor} \xrightarrow{\text{CH}3\text{CN}} \text{PhSeCF}_2\text{COOEt} $$
Reaction conditions (e.g., 0–25°C, 12–24 h) and catalysts (e.g., KF/18-crown-6) are critical for regioselectivity.

Metal-Mediated Fluorination

Copper or palladium catalysts facilitate fluorination using AgF or CsF. For example:
$$ \text{PhSeCH}2\text{COOEt} + \text{AgF} \xrightarrow{\text{CuI, DMF}} \text{PhSeCF}2\text{COOEt} $$
This method is adapted from diazotization-fluorination protocols for aryl acetic acids.

Selenylation of Fluoroacetate Esters

Nucleophilic Substitution

Ethyl α-fluoroacetate reacts with phenylselenol or its sodium salt (PhSeNa) in polar aprotic solvents (e.g., DMF, THF):
$$ \text{FCH}2\text{COOEt} + \text{PhSeNa} \rightarrow \text{PhSeCH}2\text{COOEt} + \text{NaF} $$
Yields depend on reaction temperature (50–80°C) and stoichiometric ratios.

Radical Selenylation

Under photochemical or initiator-driven conditions, ethyl fluoroacetate reacts with diphenyl diselenide (PhSeSePh):
$$ \text{FCH}2\text{COOEt} + \text{PhSeSePh} \xrightarrow{\text{AIBN, hv}} 2 \, \text{PhSeCH}2\text{COOEt} $$
This method avoids strong bases but requires careful control of radical intermediates.

Comparative Analysis of Methods

Method Reagents Conditions Yield Advantages Limitations
Direct Esterification PhSeH, FCH₂COCl, H₂SO₄ Reflux, 6–8 h 70–85% Simple two-step process Handling toxic PhSeH
Electrophilic Fluorination Selectfluor®, CH₃CN 25°C, 24 h 60–75% High regioselectivity Costly fluorinating agents
Metal-Mediated Fluorination AgF, CuI, DMF 80°C, 12 h 65–80% Compatible with diverse substrates Requires inert atmosphere
Radical Selenylation PhSeSePh, AIBN, hv RT, 48 h 50–65% No strong bases Low yields, side reactions

Optimization Strategies

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in selenylation.
  • Ether solvents (THF) improve fluorination efficiency by stabilizing intermediates.

Catalysts

  • Phase-transfer catalysts (tetrabutylammonium bromide) accelerate fluorination in biphasic systems.
  • Copper catalysts (CuCl₂) reduce side reactions during metal-mediated fluorination.

Purification

  • Column chromatography (silica gel, hexane/EtOAc) isolates the target ester.
  • Recrystallization from toluene or petroleum ether enhances purity (>98%).

Chemical Reactions Analysis

Types of Reactions

Acetic acid, fluoro(phenylseleno)-, ethyl ester undergoes various types of chemical reactions, including:

    Oxidation: The phenylseleno group can be oxidized to form selenoxide.

    Reduction: The fluoro group can be reduced under specific conditions.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group.

Major Products Formed

    Oxidation: Selenoxide derivatives.

    Reduction: Fluoro-reduced products.

    Substitution: Amides and alcohol derivatives.

Scientific Research Applications

Acetic acid, fluoro(phenylseleno)-, ethyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for introducing fluoro and phenylseleno groups into molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid, fluoro(phenylseleno)-, ethyl ester involves its interaction with various molecular targets. The fluoro group can participate in hydrogen bonding and electrostatic interactions, while the phenylseleno group can undergo redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of acetic acid, fluoro(phenylseleno)-, ethyl ester with analogous esters:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound -F, -SePh, -OEt C₁₀H₁₁FO₂Se ~253.15 (estimated) High polarizability; potential selenylation agent Inferred
Ethyl difluoro(phenyl)acetate -CF₂Ph, -OEt C₁₀H₁₀F₂O₂ 212.18 Fluorinated synthon; agrochemical intermediate
Ethyl (3-fluoro-4-methoxyphenyl)acetate -F, -OCH₃, -Ph, -OEt C₁₁H₁₃FO₃ 226.22 Bioactive ester; antimicrobial potential
Ethyl 2-chloro-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate -Cl, -CF₃Ph, -OEt C₁₁H₁₀ClF₃N₂O₂ 312.66 Hydrazone-based; possible enzyme inhibitor
Acetic acid, phenylmethyl ester -Benzyl, -OEt C₉H₁₀O₂ 150.18 Solvent; flavoring agent
Key Observations:
  • Selenium vs. Fluorine/Sulfur Analogs: The phenylseleno group increases molecular weight (~253 g/mol) compared to ethyl difluoro(phenyl)acetate (212 g/mol) and benzyl acetate (150 g/mol).
  • Fluorine Impact : Fluorine substitution (e.g., in ethyl difluoro(phenyl)acetate) enhances metabolic stability and lipophilicity, traits valuable in pharmaceuticals . However, the target compound’s fluorine may synergize with selenium for unique electronic effects.
  • Biological Activity: Ethyl (3-fluoro-4-methoxyphenyl)acetate has demonstrated antimicrobial activity in related studies, suggesting that fluorine and methoxy groups enhance bioactivity . The phenylseleno variant’s biological profile remains unexplored but warrants investigation.

Biological Activity

Acetic acid, fluoro(phenylseleno)-, ethyl ester (CAS Number: 459-72-3) is a compound that combines acetic acid with a fluoro group and a phenylselenol moiety. This compound has garnered attention in various fields due to its potential biological activities, including antiviral and cytotoxic properties.

  • Chemical Formula : C₈H₉FSeO₂
  • Molecular Weight : 232.19 g/mol
  • IUPAC Name : Ethyl 2-fluoro-2-(phenylseleno)acetate
  • Other Names : Ethyl fluoro(phenylseleno)acetate

Biological Activity

The biological activity of this compound has been explored in several studies, highlighting its potential applications in medicine and pharmacology.

Antiviral Activity

Research indicates that compounds containing selenium have shown promising antiviral properties. For instance, selenium-containing compounds have been studied for their efficacy against various viruses, including HIV and hepatitis viruses. The incorporation of selenium into the structure of acetic acid derivatives may enhance its antiviral activity through mechanisms such as:

  • Inhibition of viral replication
  • Modulation of immune responses

Cytotoxicity

Cytotoxic effects of this compound have been assessed in various cancer cell lines. Studies have shown that compounds with phenylselenol groups possess significant cytotoxicity against tumor cells. The proposed mechanisms include:

  • Induction of apoptosis in cancer cells
  • Disruption of cellular redox balance leading to oxidative stress

Case Studies and Research Findings

  • Antiviral Studies :
    • A study examining the synthesis of fluorinated nucleosides demonstrated that similar compounds exhibit antiviral activities by inhibiting viral polymerases . The presence of the fluoro group in this compound could provide similar benefits.
  • Cytotoxicity Assessments :
    • In vitro studies have shown that selenium-containing compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) . The cytotoxic effects were evaluated using various assays including MTT and Annexin V staining.
  • Mechanistic Insights :
    • Research has indicated that the biological activity of selenium compounds may be linked to their ability to interact with thiol groups in proteins, potentially altering their function and leading to increased apoptosis in malignant cells .

Data Tables

PropertyValue
Chemical FormulaC₈H₉FSeO₂
Molecular Weight232.19 g/mol
CAS Number459-72-3
Antiviral ActivityPositive
Cytotoxicity (IC50)Varies by cell line

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